molecular formula C12H16N4O B11091674 Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

Cat. No.: B11091674
M. Wt: 232.28 g/mol
InChI Key: BVCJTXDGLWLZSU-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine is an indole derivative known for its significant biological and pharmacological properties. Indole derivatives are a class of compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These compounds are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its role in various biological processes, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C12H16N4O/c1-17-9-2-3-11-10(6-9)8(7-16-11)4-5-15-12(13)14/h2-3,6-7,16H,4-5H2,1H3,(H4,13,14,15)

InChI Key

BVCJTXDGLWLZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN=C(N)N

Origin of Product

United States

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